molecular formula C18H24F3N3O2 B2627031 1-(morpholin-4-yl)-2-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)ethan-1-one CAS No. 329701-88-4

1-(morpholin-4-yl)-2-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)ethan-1-one

Cat. No.: B2627031
CAS No.: 329701-88-4
M. Wt: 371.404
InChI Key: GBHWXTRYHGPZMI-UHFFFAOYSA-N
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Description

1-(morpholin-4-yl)-2-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)ethan-1-one is a complex organic compound featuring a morpholine ring, a piperazine ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(morpholin-4-yl)-2-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)ethan-1-one typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-(trifluoromethyl)benzyl chloride with piperazine under basic conditions to form 4-{[4-(trifluoromethyl)phenyl]methyl}piperazine.

    Coupling with Morpholine: The intermediate is then reacted with morpholine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(morpholin-4-yl)-2-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and morpholine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(morpholin-4-yl)-2-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: Used in the development of advanced materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 1-(morpholin-4-yl)-2-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

    Pathways Involved: It may modulate signaling pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    1-(morpholin-4-yl)-2-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)ethan-1-ol: Similar structure but with an alcohol group instead of a ketone.

    1-(morpholin-4-yl)-2-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)ethan-1-amine: Similar structure but with an amine group instead of a ketone.

Uniqueness

1-(morpholin-4-yl)-2-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)ethan-1-one is unique due to its combination of a morpholine ring, a piperazine ring, and a trifluoromethyl group, which imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

1-morpholin-4-yl-2-[4-[[4-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24F3N3O2/c19-18(20,21)16-3-1-15(2-4-16)13-22-5-7-23(8-6-22)14-17(25)24-9-11-26-12-10-24/h1-4H,5-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBHWXTRYHGPZMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)C(F)(F)F)CC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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